molecular formula C8H18ClNO2 B3159859 Ethyl 3-amino-4-methylpentanoate hydrochloride CAS No. 864871-50-1

Ethyl 3-amino-4-methylpentanoate hydrochloride

Cat. No. B3159859
M. Wt: 195.69 g/mol
InChI Key: JHAWFIWKNHMVGB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpentanoate hydrochloride is a chemical compound with the empirical formula C8H18ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-4-methylpentanoate hydrochloride is 195.69 . The SMILES string representation of the molecule is O=C(OCC)CC(C©C)N.[H]Cl . The InChI key is JHAWFIWKNHMVGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-methylpentanoate hydrochloride is a solid . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Chemical Recycling and Environmental Impact

Research on compounds like Poly(ethylene terephthalate) (PET) focuses on chemical recycling techniques, emphasizing the environmental benefits of recovering pure monomers for repolymerization. This approach not only addresses the solid waste problem but also conserves raw petrochemical products and energy, highlighting the broader application of chemical research in sustainability efforts (Karayannidis & Achilias, 2007).

Pharmacological Effects of Chemical Compounds

The review of Chlorogenic Acid (CGA), a phenolic acid found in green coffee extracts and tea, illustrates the compound's diverse pharmacological roles. CGA is recognized for its antioxidant, anti-inflammatory, neuroprotective, and metabolic regulation properties, serving as an example of how specific chemical compounds are explored for their health benefits and therapeutic potential (Naveed et al., 2018).

Role in Ethylene Biology and Agricultural Applications

The significance of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond its role as a precursor to ethylene, illustrating the intricate relationships between chemical compounds and biological processes. ACC influences plant growth and stress responses, offering insights into how chemical research can impact agricultural practices and plant science (Van de Poel & Van Der Straeten, 2014).

Toxicological Reviews for Industrial Application

The examination of the toxicological profile of compounds like Ethyl tertiary-butyl ether (ETBE) underscores the importance of understanding the health and environmental impacts of chemicals before their industrial use is scaled up. Such reviews are crucial for ensuring that the applications of chemical compounds in industries do not pose undue risks to human health or the environment (Mcgregor, 2007).

Safety And Hazards

Ethyl 3-amino-4-methylpentanoate hydrochloride is classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for Ethyl 3-amino-4-methylpentanoate hydrochloride , but specific papers are not listed.

properties

IUPAC Name

ethyl 3-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWFIWKNHMVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-methylpentanoate hydrochloride

CAS RN

80914-30-3
Record name Ethyl 3-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com

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